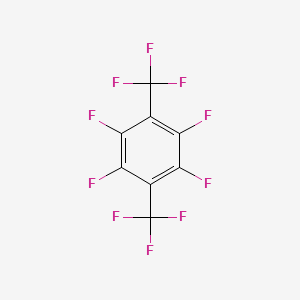

Perfluor-p-Xylol

Übersicht

Beschreibung

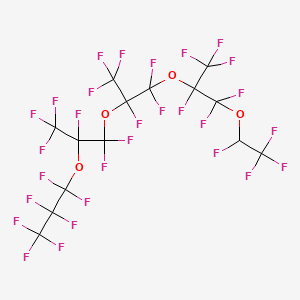

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is a useful research compound. Its molecular formula is C8F10 and its molecular weight is 286.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von funktionalisierten Arylen-Hauptketten-Ionomeren

Perfluor-p-Xylol (PFX) wird als einzigartiger Monomer für die Synthese von hochstabilen Arylen-Hauptketten-Ionomeren verwendet . Die Polymere werden durch Polykondensation von PFX und 4,4’-Dihydroxybiphenyl oder Bisphenol 2,2-Bis(4-hydroxyphenyl)-hexafluorpropan (Bisphenol AF) hergestellt .

Einführung von Phosphonsäuregruppen in Polymere

Die PFX-Einheit im Polymer ist immer noch in der Lage, eine nucleophile aromatische Substitutionsreaktion zu durchlaufen, die verwendet wird, um Phosphonsäuregruppen durch eine Reaktion mit Tris(trimethylsilyl)phosphit in das Polymer einzuführen .

Elektrophile Sulfonierung von Polymeren

Eine elektrophile Sulfonierung dieser Polymere ist in der Bisphenoleinheit möglich, wenn H2SO4/SO3 als Sulfonierungsmittel verwendet wird .

Herstellung von wasserlöslichen Polyelektrolyten

Die so erhaltenen wasserlöslichen PFX-basierten Polyelektrolyte zeigen eine ausgezeichnete chemische Stabilität .

Mischung mit Polybenzimidazolen

Diese wasserlöslichen PFX-basierten Polyelektrolyte können mit Polybenzimidazolen gemischt werden, um flexible und mechanisch robuste Filme mit ausgezeichneter chemischer und thermischer Stabilität zu bilden .

Anwendung in Brennstoffzellenmembranen

Diese Mischmembranen sind für Brennstoffzellenmembranen bei niedrigen und hohen Temperaturen geeignet . Sie zeigen eine ausgezeichnete chemische, mechanische und thermische Stabilität gepaart mit hoher Protonenleitfähigkeit .

Wirkmechanismus

Target of Action

It is used as a monomer in the synthesis of functionalized arylene main-chain ionomers . These ionomers are used in the construction of fuel cell membranes .

Mode of Action

Perfluoro-p-xylene interacts with its targets through a series of chemical reactions. It undergoes polycondensation with 4,4’-dihydroxybiphenyl or bisphenol 2,2-bis(4-hydroxyphenyl)-hexafluoropropane (bisphenol AF) to form polymers . After polymerization, the perfluoro-p-xylene unit can undergo nucleophilic aromatic substitution reactions, introducing phosphonic acid groups into the polymer via a reaction with tris(trimethylsilyl)phosphite . Electrophilic sulfonation of these polymers is also possible .

Biochemical Pathways

The compound’s ability to undergo nucleophilic aromatic substitution reactions suggests it may interact with biochemical pathways involving similar reactions .

Pharmacokinetics

Its use in the synthesis of polymers suggests it may have high stability and low bioavailability .

Result of Action

The primary result of perfluoro-p-xylene’s action is the formation of highly stable arylene main-chain ionomers . These ionomers form flexible and mechanically robust films with excellent chemical and thermal stabilities . They are used in the construction of fuel cell membranes, offering an alternative to materials like Nafion® that exhibit high methanol permeability .

Action Environment

The action of perfluoro-p-xylene is influenced by environmental factors such as temperature and the presence of other chemical agents. For example, its ability to undergo nucleophilic aromatic substitution reactions is dependent on the presence of tris(trimethylsilyl)phosphite . Additionally, the stability of the polymers it forms suggests it may be resistant to degradation in various environmental conditions .

Biochemische Analyse

Biochemical Properties

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- plays a significant role in biochemical reactions due to its unique structural properties. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the activity and stability of enzymes and proteins, potentially leading to changes in biochemical pathways. For instance, the presence of multiple fluorine atoms can enhance the binding affinity of the compound to specific enzyme active sites, thereby modulating their catalytic activity .

Cellular Effects

The effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it can bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. Alternatively, it can stabilize the active conformation of an enzyme, enhancing its catalytic efficiency. These interactions can lead to changes in gene expression, further influencing cellular function and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- can vary over time. The compound is known for its stability, but it can undergo degradation under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .

Dosage Effects in Animal Models

The effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects are essential for determining the safe and effective dosage range for experimental studies .

Metabolic Pathways

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites within cells, thereby affecting overall metabolic homeostasis. For instance, it can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cellular compartments .

Subcellular Localization

The subcellular localization of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms .

Eigenschaften

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)2(5(3)11)8(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZNHODBHBVRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215404 | |

| Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-89-8 | |

| Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol](/img/structure/B1295145.png)